D-ribulose

描述

D-核酮糖是一种酮戊糖,一种含有五个碳原子和一个酮官能团的单糖。其化学式为 C5H10O5。D-核酮糖是核酮糖的两种对映异构体之一,另一种是 L-核酮糖。 这种化合物在各种生物过程中具有重要意义,包括戊糖磷酸途径和光合作用,在其中它充当中间体 .

准备方法

合成路线和反应条件: D-核酮糖可以通过使用 L-阿拉伯糖异构酶等酶对 D-阿拉伯糖进行异构化来合成。 该反应通常在温和条件下进行,使其适用于工业应用 .

工业生产方法: D-核酮糖的工业生产通常涉及微生物发酵。诸如芽孢杆菌属的微生物可以通过一系列酶促反应将 D-葡萄糖或 L-阿拉伯糖转化为 D-核酮糖。 由于其效率高且所需的反应条件温和,因此该方法是首选 .

化学反应分析

反应类型: D-核酮糖会发生各种化学反应,包括:

氧化: D-核酮糖可以氧化生成 D-核酮糖-5-磷酸,它是戊糖磷酸途径中的重要中间体.

还原: 它可以还原生成核糖醇,一种糖醇.

异构化: D-核酮糖可以异构化生成 D-木酮糖.

常用试剂和条件:

氧化: 常用试剂包括 NADP+ 和特定的脱氢酶。

还原: 可以使用硼氢化钠等还原剂。

异构化: 通常使用核糖-5-磷酸异构酶等酶。

主要产物:

氧化: D-核酮糖-5-磷酸

还原: 核糖醇

异构化: D-木酮糖

科学研究应用

Clinical Applications

1.1 Treatment of Congestive Heart Failure (CHF)

D-ribulose is recognized for its potential therapeutic effects in managing CHF. Research indicates that this compound supplementation can enhance ATP production in cardiac cells under ischemic conditions, thereby preserving energy levels in the heart. In isolated rat hearts subjected to ischemia-reperfusion, this compound treatment significantly improved ATP recovery compared to controls . This suggests that this compound may mitigate cardiac damage during ischemic events.

1.2 Diabetes Management

this compound has been studied for its effects on insulin sensitivity and glucose metabolism. Animal studies demonstrate that this compound can lower fasting blood glucose levels and improve glucose tolerance by enhancing insulin sensitivity . These findings indicate its potential as a supplementary treatment for diabetes, although further research is needed to confirm these effects in humans.

1.3 Other Conditions

this compound may also alleviate symptoms associated with conditions like fibromyalgia and restless leg syndrome (RLS). While it does not completely eliminate RLS symptoms, it has been shown to improve quality of life by reducing symptom severity . Additionally, this compound's role in muscle energy metabolism suggests its utility in sports medicine for enhancing athletic performance and recovery.

Biochemical Applications

2.1 Role in Photosynthesis

this compound-1,5-bisphosphate (RuBP), derived from this compound, is a crucial substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which catalyzes the first step of carbon fixation in photosynthesis. This process is vital for converting atmospheric CO2 into organic compounds in plants . Given Rubisco's abundance and importance in global carbon cycling, understanding the dynamics of this compound is critical for enhancing photosynthetic efficiency.

2.2 Enzymatic Functions

this compound participates in various enzymatic reactions beyond photosynthesis. It acts as a substrate for several enzymes involved in nucleotide synthesis and carbohydrate metabolism. The versatility of this compound as a substrate highlights its significance in metabolic engineering and synthetic biology applications .

Metabolic Pathways

This compound is integral to several metabolic pathways, including the pentose phosphate pathway (PPP), which generates NADPH and ribose-5-phosphate for nucleotide synthesis. The conversion of this compound-5-phosphate to ribulose-5-phosphate by ribulose-5-phosphate epimerase is a key step in this pathway, facilitating cellular processes such as DNA/RNA synthesis and antioxidant defense mechanisms .

Case Studies

作用机制

D-核酮糖主要通过其在戊糖磷酸途径和光合作用中的作用发挥其作用。在戊糖磷酸途径中,D-核酮糖-5-磷酸是一种中间体,有助于核苷酸和氨基酸的合成。 在光合作用中,D-核酮糖-1,5-二磷酸充当二氧化碳受体,促进二氧化碳固定为有机分子 .

类似化合物:

D-木酮糖: 另一种酮戊糖,是 D-核酮糖的异构体。

L-核酮糖: D-核酮糖的对映异构体。

独特性: D-核酮糖因其在戊糖磷酸途径和光合作用中的特定作用而独一无二。 与它的异构体和对映异构体不同,D-核酮糖-1,5-二磷酸直接参与光合作用中的碳固定过程,这对于光合生物的生存至关重要 .

相似化合物的比较

D-Xylulose: Another ketopentose that is an isomer of D-Ribulose.

L-Ribulose: The enantiomer of this compound.

Ribose: An aldopentose that shares similar metabolic pathways with this compound.

Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and photosynthesis. Unlike its isomers and enantiomers, this compound-1,5-bisphosphate is directly involved in the carbon fixation process in photosynthesis, making it crucial for the survival of photosynthetic organisms .

生物活性

D-ribulose is a pentose sugar that plays a crucial role in various biological processes, particularly in the metabolism of carbohydrates and nucleotides. Its significance extends to cellular energy production, metabolic regulation, and potential therapeutic applications in various health conditions. This article provides an overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

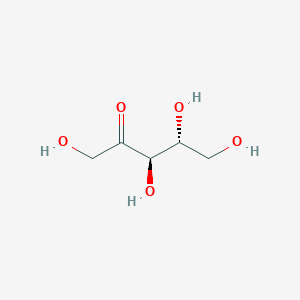

Chemical Structure and Properties

This compound is a five-carbon ketopentose sugar. Its structural formula can be represented as follows:

This compound exists in two forms: this compound-5-phosphate (Ru5P), which is an important intermediate in the pentose phosphate pathway, and this compound itself, which participates in various metabolic pathways.

Biological Functions

1. Role in Metabolism

This compound is primarily involved in the pentose phosphate pathway (PPP), which is essential for cellular metabolism. The pathway generates NADPH and ribose-5-phosphate (R5P), crucial for nucleotide synthesis and cellular redox balance.

2. Energy Production

This compound contributes to ATP synthesis through its involvement in glycolysis and the citric acid cycle. It acts as a substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in photosynthetic organisms, facilitating carbon fixation.

Research Findings

Recent studies have highlighted both beneficial and adverse effects of this compound supplementation in various contexts:

Case Studies and Clinical Trials

- Muscle Function Improvement

- Cognitive Impact

- Pain Management

Data Tables

The following tables summarize key findings from recent studies on this compound:

Molecular Mechanisms

The biological activity of this compound can be attributed to its role as a precursor for nucleotides and its involvement in redox reactions. The conversion of this compound into ribose-5-phosphate is catalyzed by ribulose-5-phosphate isomerase, facilitating nucleotide synthesis essential for DNA and RNA production.

属性

CAS 编号 |

488-84-6 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC 名称 |

(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |

InChI 键 |

LQXVFWRQNMEDEE-ZZKAVYKESA-N |

SMILES |

C(C(C(C(=O)CO)O)O)O |

手性 SMILES |

C1[C@H]([C@H](C(O1)(CO)O)O)O |

规范 SMILES |

C1C(C(C(O1)(CO)O)O)O |

外观 |

Assay:≥95%A solution in water |

Key on ui other cas no. |

5556-48-9 488-84-6 |

物理描述 |

Solid |

同义词 |

D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is D-ribulose and what is its role in biological systems?

A: this compound is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]

Q2: What is the relationship between this compound and this compound 5-phosphate?

A: this compound 5-phosphate is the phosphorylated form of this compound. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme this compound 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]

Q3: How does this compound enter metabolic pathways?

A: In some organisms, this compound can be directly phosphorylated by D-ribulokinase to form this compound 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to this compound. []

Q4: How does the structure of this compound affect its interaction with enzymes like D-ribulokinase?

A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for this compound, suggesting its natural substrate is L-fuculose. []

Q5: How does the phosphorylation of this compound contribute to its metabolic role?

A: Phosphorylation activates this compound, allowing it to participate in enzymatic reactions within the cell. For instance, this compound 5-phosphate is a substrate for this compound-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]

Q6: What are some industrial applications of this compound and related enzymes?

A: this compound, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to this compound, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []

Q7: What are some challenges in studying and utilizing this compound?

A: this compound and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]

Q8: What are the implications of this compound metabolism for biotechnological applications?

A: Understanding this compound metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase this compound 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。